molecular formula C7H8O4 B15238195 5,5-Dimethyl-4-oxo-4,5-dihydrofuran-2-carboxylic acid

5,5-Dimethyl-4-oxo-4,5-dihydrofuran-2-carboxylic acid

Cat. No.: B15238195
M. Wt: 156.14 g/mol
InChI Key: REFCSLFSFZSHSF-UHFFFAOYSA-N
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Description

5,5-Dimethyl-4-oxo-4,5-dihydrofuran-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H8O4. It is characterized by a five-membered furan ring with two methyl groups and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-4-oxo-4,5-dihydrofuran-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylfuran with maleic anhydride under specific conditions to form the desired product . The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-4-oxo-4,5-dihydrofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-4-oxo-4,5-dihydrofuran-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-4-oxo-4,5-dihydrofuran-2-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

5,5-dimethyl-4-oxofuran-2-carboxylic acid

InChI

InChI=1S/C7H8O4/c1-7(2)5(8)3-4(11-7)6(9)10/h3H,1-2H3,(H,9,10)

InChI Key

REFCSLFSFZSHSF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C=C(O1)C(=O)O)C

Origin of Product

United States

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